molecular formula C12H15NO2 B13153564 2-(3-Methoxypyrrolidin-1-yl)benzaldehyde

2-(3-Methoxypyrrolidin-1-yl)benzaldehyde

Cat. No.: B13153564
M. Wt: 205.25 g/mol
InChI Key: OCRHYCMNHYLECA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxypyrrolidin-1-yl)benzaldehyde typically involves the reaction of 3-methoxypyrrolidine with benzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in high-purity forms (minimum 95%) for research purposes . The production process involves stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxypyrrolidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methoxypyrrolidin-1-yl)benzaldehyde is utilized in a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Employed in the development of novel materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(3-Methoxypyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The methoxypyrrolidine group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to various biological effects. The benzaldehyde moiety can also participate in redox reactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxypyrrolidin-1-yl)acetophenone
  • 2-(3-Methoxypyrrolidin-1-yl)benzonitrile
  • 2-(3-Methoxypyrrolidin-1-yl)benzyl alcohol

Uniqueness

2-(3-Methoxypyrrolidin-1-yl)benzaldehyde is unique due to the presence of both the methoxypyrrolidine and benzaldehyde groups, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and selectivity in various applications, making it a valuable compound in research and development .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-(3-methoxypyrrolidin-1-yl)benzaldehyde

InChI

InChI=1S/C12H15NO2/c1-15-11-6-7-13(8-11)12-5-3-2-4-10(12)9-14/h2-5,9,11H,6-8H2,1H3

InChI Key

OCRHYCMNHYLECA-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(C1)C2=CC=CC=C2C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.